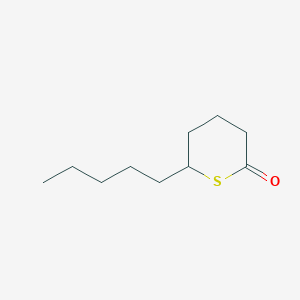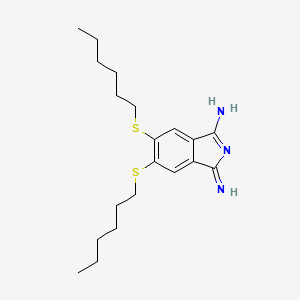
5,6-Bis(hexylsulfanyl)-1-imino-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(hexylsulfanyl)-1-imino-1H-isoindol-3-amine is a complex organic compound characterized by its unique structure, which includes hexylsulfanyl groups attached to an isoindole core
Preparation Methods
The synthesis of 5,6-Bis(hexylsulfanyl)-1-imino-1H-isoindol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with hexylsulfanyl reagents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5,6-Bis(hexylsulfanyl)-1-imino-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Substitution: The hexylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
5,6-Bis(hexylsulfanyl)-1-imino-1H-isoindol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5,6-Bis(hexylsulfanyl)-1-imino-1H-isoindol-3-amine involves its interaction with specific molecular targets. The hexylsulfanyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound’s isoindole core can interact with nucleic acids, influencing gene expression and cellular processes.
Comparison with Similar Compounds
5,6-Bis(hexylsulfanyl)-1-imino-1H-isoindol-3-amine can be compared with other similar compounds such as:
5,6-Bis(salicylideneimino)-1,10-phenanthroline: This compound also features an isoindole core but with different substituents, leading to distinct chemical properties and applications.
5,6-Bis(n-octyloxy)[2,1,3]benzoselenadiazole: This compound is used in photovoltaic applications and has a different functional group arrangement.
Properties
CAS No. |
144255-63-0 |
|---|---|
Molecular Formula |
C20H31N3S2 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
5,6-bis(hexylsulfanyl)-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C20H31N3S2/c1-3-5-7-9-11-24-17-13-15-16(20(22)23-19(15)21)14-18(17)25-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3,(H3,21,22,23) |
InChI Key |
GRTGHYUBZSJXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=C(C=C2C(=C1)C(=NC2=N)N)SCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)

![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)

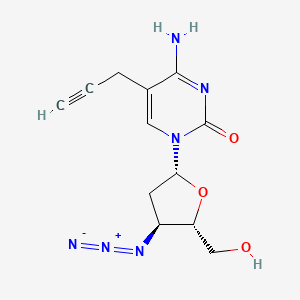
![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
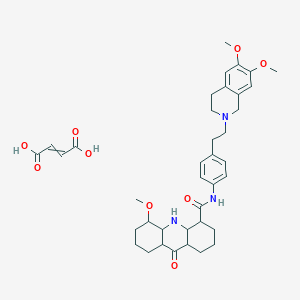
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
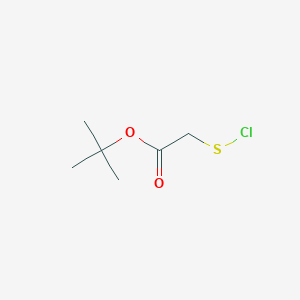
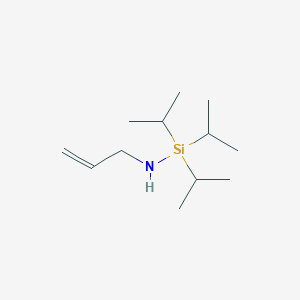
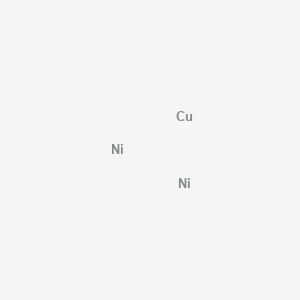
![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
